2,4-Di-tert-butylphenol-d18
CAS No.: 1246816-88-5
Cat. No.: VC0135425
Molecular Formula: C₁₄H₄D₁₈O
Molecular Weight: 224.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246816-88-5 |
|---|---|
| Molecular Formula | C₁₄H₄D₁₈O |
| Molecular Weight | 224.43 |
| IUPAC Name | 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
| Standard InChI | InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
Introduction
Chemical Structure and Properties
2,4-Di-tert-butylphenol-d18 (also known as 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol) represents a phenolic compound with two fully deuterated tert-butyl groups at the 2 and 4 positions of the phenol ring. The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2,4-Di-tert-butylphenol-d18
| Property | Value | Notes |
|---|---|---|
| CAS Registry Number | 1246816-88-5 | Unique identifier for the compound |
| Molecular Formula | C₁₄H₄D₁₈O | 18 deuterium atoms replacing hydrogens |
| Molecular Weight | 224.43 g/mol | Higher than non-deuterated analog (206.33 g/mol) |
| Physical State | White to yellow solid | Similar to non-deuterated version |
| Melting Point | ~53-56°C | Estimated based on non-deuterated analog |
| Structural Features | Phenol with two deuterated tert-butyl groups | Deuteration limited to tert-butyl groups |
| PubChem CID | 71315956 | Database identification number |
The deuterated tert-butyl groups contain six deuterium atoms each in the methyl positions and three deuterium atoms in the tertiary carbon-methyl groups, resulting in the total of 18 deuterium atoms. The hydroxyl group and the aromatic ring hydrogens remain non-deuterated in this compound .
| Parameter | Conditions | Notes |
|---|---|---|
| Starting Materials | Phenol, deuterated isobutylene | Requires specifically deuterated isobutylene |
| Catalyst | Acidic catalyst (e.g., molecular sieves, strong acids) | Similar to non-deuterated synthesis |
| Temperature | 70-95°C | Optimal temperature range for reaction |
| Reaction Time | 3-7 hours | Followed by filtration and purification |
| Molar Ratio | Phenol:catalyst:isobutylene = 1:(0.01-0.05):(1.05-1.30) | Critical for selectivity |
This method mirrors the synthesis of non-deuterated 2,4-di-tert-butylphenol, which involves Friedel-Crafts alkylation of phenol with isobutylene under acidic conditions . The primary difference is the use of deuterated isobutylene to introduce the deuterium atoms.
Post-Synthesis Deuteration
Alternatively, 2,4-Di-tert-butylphenol-d18 can be prepared through selective deuteration of pre-formed 2,4-di-tert-butylphenol:
Table 3: Post-Synthesis Deuteration Methods
| Method | Catalyst | Conditions | Advantages |
|---|---|---|---|
| Copper-Catalyzed Transfer Hydrodeuteration | Cu(OAc)₂ with specialized ligands | THF solvent, 40°C, D₂O as deuterium source | High regioselectivity, excellent deuterium incorporation |
| H/D Exchange | Acidic D₂O | Elevated temperature, pressure | Straightforward process, but lower selectivity |
| Metal-Catalyzed Deuteration | Transition metal catalysts | Deuterium gas or D₂O | Can achieve high deuterium incorporation |
Recent advancements in precision deuteration using Cu-catalyzed transfer hydrodeuteration techniques have enabled highly selective deuteration of specific positions in organic molecules, making the synthesis of compounds like 2,4-Di-tert-butylphenol-d18 more accessible and efficient .
Analytical Applications
2,4-Di-tert-butylphenol-d18 serves critical functions in analytical chemistry, particularly as an internal standard for quantitative analysis.
Mass Spectrometry Applications
In mass spectrometry, this deuterated compound provides significant advantages:
Table 4: Mass Spectrometry Applications of 2,4-Di-tert-butylphenol-d18
| Application | Mechanism | Advantage |
|---|---|---|
| Internal Standard | Mass shift of +18 amu from non-deuterated compound | Allows precise quantification while maintaining chemical similarity |
| Isotope Dilution Analysis | Addition of known amount of deuterated standard | Enables accurate quantification in complex matrices |
| Metabolite Tracking | Distinct mass signature | Facilitates tracking of metabolic transformations |
| Environmental Analysis | Differentiation from naturally occurring analogs | Reduces matrix effects and improves quantification reliability |
The compound's highly deuterated structure creates a mass spectrum that is distinctly different from its non-deuterated counterpart while maintaining nearly identical chromatographic behavior, making it ideal for quantitative analysis in complex environmental and biological samples.
Nuclear Magnetic Resonance Applications
In NMR spectroscopy, 2,4-Di-tert-butylphenol-d18 offers unique advantages:
-
Deuterium NMR allows specific tracking of the deuterated positions
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Simplification of proton NMR spectra by elimination of tert-butyl signals
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Potential for studying reaction mechanisms through isotope effects
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Enhanced ability to study the phenolic hydroxyl group without interference
Molecular rotational resonance spectroscopy has been employed to confirm high isotopic purity in deuterated compounds similar to 2,4-Di-tert-butylphenol-d18, allowing researchers to detect and quantify isotopic impurities at levels below 0.5% .
Biological and Toxicological Research
The parent compound 2,4-di-tert-butylphenol has demonstrated biological activity that makes its deuterated analog valuable for research.
Metabolic Studies
Recent research has identified 2,4-di-tert-butylphenol as a potential obesogen that activates peroxisome proliferator-activated receptor γ (PPARγ)-retinoid X receptor (RXR) heterodimer through RXRα activation . The deuterated version enables researchers to:
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Track metabolic pathways with greater precision
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Distinguish between endogenous and exogenous sources
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Quantify bioaccumulation and biotransformation rates
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Study kinetic isotope effects in metabolic processes
Toxicological Significance
The non-deuterated 2,4-di-tert-butylphenol has been studied for toxicological effects:
Table 5: Toxicological Data Relevant to Understanding 2,4-Di-tert-butylphenol-d18
| Parameter | Value | Study Type |
|---|---|---|
| LD₅₀ (Oral, Rat) | ~2000 mg/kg (male), ~1762.4 mg/kg (female) | Single dose toxicity |
| NOAEL | <75 mg/kg | 28-day repeat dose study |
| Effects at 300 mg/kg | Kidney and liver changes, hematological alterations | 28-day repeat dose study |
| Environmental Concern | "Very toxic to aquatic life with long lasting effects" | Safety classification |
The deuterated version provides a valuable tool for studying these toxicological effects in greater detail, particularly the mechanisms behind RXRα activation and potential endocrine disruption .
Industrial and Pharmaceutical Applications
Reference Standards
2,4-Di-tert-butylphenol-d18 serves as a critical reference standard in pharmaceutical and environmental analysis:
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Quality control in pharmaceutical manufacturing
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Environmental monitoring of phenolic compounds
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Regulatory compliance testing
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Product stability studies
Mechanistic Research
In materials science and industrial research, the compound facilitates studies of:
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Antioxidant mechanisms in polymers
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UV stabilization processes
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Degradation pathways in materials containing phenolic additives
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Chemical kinetics through deuterium isotope effects
The non-deuterated parent compound is widely used as a raw material for phosphite antioxidants primarily used in polyolefin manufacturing and as an intermediate for UV stabilizers . The deuterated version enables deeper investigation of these applications.
Comparison with Non-deuterated Analog
2,4-Di-tert-butylphenol-d18 maintains similar chemical properties to its non-deuterated counterpart while offering distinct analytical advantages.
Table 6: Comparison of 2,4-Di-tert-butylphenol-d18 and 2,4-Di-tert-butylphenol
| Property | 2,4-Di-tert-butylphenol-d18 | 2,4-Di-tert-butylphenol | Significance |
|---|---|---|---|
| Molecular Weight | 224.43 g/mol | 206.33 g/mol | Distinct mass signatures in MS analysis |
| Chemical Reactivity | Slightly reduced due to isotope effects | Baseline reactivity | May affect reaction kinetics |
| NMR Spectrum | Simplified ¹H NMR, distinctive ²H NMR | Standard ¹H NMR pattern | Enhanced spectroscopic applications |
| C-D Bond Strength | Stronger than C-H | Standard C-H bond | Greater stability in certain reactions |
| Applications | Analytical standard, tracer | Industrial raw material | Complementary uses |
| Toxicological Properties | Presumed similar to non-deuterated | Potential endocrine disruptor, obesogen | Important for safety assessment |
The non-deuterated 2,4-di-tert-butylphenol is classified as a skin and eye irritant and a potential respiratory irritant, with significant aquatic toxicity . The deuterated version likely shares these hazard characteristics while offering the analytical advantages of isotopic labeling.
Synthesis Optimization
Recent patents and research have focused on optimizing the synthesis of 2,4-di-tert-butylphenol, which can inform the production of its deuterated analog.
Table 7: Optimization Parameters for Potential 2,4-Di-tert-butylphenol-d18 Synthesis
| Parameter | Traditional Values | Optimized Values | Impact |
|---|---|---|---|
| Catalyst Type | Strong acids | Transition metal oxide doped molecular sieves | Higher selectivity, reduced waste |
| Catalyst Composition | Various | La₂O₃/CeO₂ doped X or Y-type molecular sieves | Enhanced activity, recyclability |
| Reaction Temperature | 50-100°C | 65-95°C | Optimal yield and selectivity |
| Pore Channel Diameter | Variable | 0.8-1 nm | Improved shape selectivity |
| Catalyst Recovery | Often discarded | Extraction, drying (80-100°C), calcination (500-550°C) | Environmentally friendly, cost-effective |
| Product Content | 77-82% | 84-88% | Higher purity |
A clean production method utilizing transition metal oxide doped molecular sieves has demonstrated improved selectivity and yield for the non-deuterated compound . This approach could potentially be adapted for the synthesis of 2,4-Di-tert-butylphenol-d18, particularly if deuterated isobutylene can be efficiently produced.
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